molecular formula C11H12BrNO3 B1473765 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester CAS No. 1415899-20-5

5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester

Cat. No. B1473765
M. Wt: 286.12 g/mol
InChI Key: ZOCVYDBVGCMDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester (5-Br-6-CPMPCA) is a compound belonging to the class of pyridine-2-carboxylic acid derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. 5-Br-6-CPMPCA has been found to have a variety of applications in biochemistry, pharmacology, and other related fields.

Mechanism Of Action

The mechanism of action of 5-Br-6-CPMPCA is not fully understood. However, it has been suggested that it acts as a chiral catalyst, which facilitates the formation of various compounds. It has been proposed that it may also act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been hypothesized that it may act as a proton donor, which could be used to facilitate the formation of various compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Br-6-CPMPCA are not yet fully understood. However, it has been suggested that it may have an effect on the metabolism of certain compounds, such as drugs and steroids. Additionally, it has been proposed that it may have an effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Furthermore, it has been hypothesized that it may have an effect on the activity of certain proteins, such as peptides and glycoproteins.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Br-6-CPMPCA in laboratory experiments include its low cost and availability, its ease of synthesis, and its ability to act as a chiral catalyst. Additionally, it has been suggested that it may have an effect on the metabolism of certain compounds, such as drugs and steroids. However, it is important to note that the effects of 5-Br-6-CPMPCA on biochemical and physiological processes are not yet fully understood. Furthermore, it has been suggested that it may have an effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Future Directions

The future directions for research on 5-Br-6-CPMPCA include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, further research on the mechanism of action of 5-Br-6-CPMPCA is needed in order to better understand its effects on biochemical and physiological processes. Furthermore, further research is needed to explore the potential applications of 5-Br-6-CPMPCA in drug development and other related fields. Finally, further research is needed to explore the potential of 5-Br-6-CPMPCA as a chiral catalyst in the synthesis of various compounds.

Scientific Research Applications

5-Br-6-CPMPCA has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other drugs. It has also been used in the synthesis of various organic compounds, such as polymers, resins, and adhesives. Furthermore, 5-Br-6-CPMPCA has been used in the synthesis of various enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been used in the synthesis of various proteins, such as peptides and glycoproteins.

properties

IUPAC Name

methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)9-5-4-8(12)10(13-9)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVYDBVGCMDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

A solution of 5-bromo-6-(cyclopropylmethoxy)-pyridine-2-carboxylic acid (Example 9 d, 0.4 g, 1.5 mmol), iodomethane (CAN 16519-98-5, 0.42 g, 3 mmol), sodium carbonate (0.16 g, 1.5 mmol) in DMF (10 mL) was stirred overnight at room temperature. Water was poured into the reaction solution and the resulting mixture was extracted with ethyl acetate (3×30 mL). The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate and evaporated. The residue was purified by column chromatography (silica gel, 20 g, 5% ethyl acetate in petroleum ether) to yield the title compound (0.2 g, 0.7 mmol, 48%) as white solid; MS (EI): m/e=286.0 [M+H]+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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